DTPA-BMA

Catalog No.
S560173
CAS No.
119895-95-3
M.F
C16H29N5O8
M. Wt
419.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DTPA-BMA

CAS Number

119895-95-3

Product Name

DTPA-BMA

IUPAC Name

2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid

Molecular Formula

C16H29N5O8

Molecular Weight

419.43 g/mol

InChI

InChI=1S/C16H29N5O8/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29)

InChI Key

RZESKRXOCXWCFX-UHFFFAOYSA-N

SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O

Solubility

Freely soluble in water
Freely soluble in methanol; soluble in ethyl alcohol; slightly soluble in acetone, chloroform

Canonical SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O

Contrast Agent for Magnetic Resonance Imaging (MRI):

Potential Biological Activities:

While not extensively explored, studies have investigated the potential biological activities of caldiamide itself. These studies suggest various possibilities, including:

  • Antimicrobial activity: Caldiamide has shown some inhibitory effects against certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents [].
  • Antioxidant activity: Studies suggest that caldiamide may possess antioxidant properties, potentially offering benefits in reducing oxidative stress [].
  • Enzyme inhibition: Caldiamide has been shown to inhibit certain enzymes, such as acetylcholinesterase, which may be relevant in research on neurodegenerative diseases [].

DTPA-BMA, or diethylenetriaminepentaacetic acid bis(methylamide), is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI). It is known for its ability to enhance the contrast of images by altering the magnetic properties of nearby water protons. The compound is a derivative of diethylenetriaminepentaacetic acid, which chelates gadolinium ions, allowing for effective imaging due to the unique relaxivity properties of the gadolinium ion.

The mechanism by which caldiamide sodium acts as an MRI contrast agent is not publicly available. However, MRI contrast agents generally alter the magnetic properties of tissues, allowing for better visualization in MRI scans [].

, particularly ligand exchange reactions. The kinetics of these reactions can be influenced by pH levels, with increased rates observed as pH rises from 6.5 to 9. This is attributed to the enhanced nucleophilicity of the less protonated species involved in the exchange process. The stability constants of complexes formed with DTPA-BMA and various metal ions have been studied, revealing that gadolinium complexes exhibit higher stability compared to calcium and zinc complexes .

The synthesis of DTPA-BMA typically involves the reaction of diethylenetriaminepentaacetic acid with methylamine derivatives. This process may include various purification steps to isolate the desired bis(methylamide) form. The specific methodologies can vary but generally focus on optimizing yield and purity for clinical applications.

DTPA-BMA is most commonly used in MRI as a contrast agent under the brand name Omniscan. Its primary application is in enhancing the visibility of internal structures during imaging procedures. Additionally, research has explored its use in targeted drug delivery systems, particularly in cancer therapies where it can be incorporated into liposomal formulations for selective delivery .

Interaction studies involving DTPA-BMA reveal that it can form complexes with various endogenous metal ions such as calcium, zinc, and copper. These interactions can significantly affect the stability and dissociation kinetics of DTPA-BMA in biological systems. For instance, studies have shown that at physiological pH levels, DTPA-BMA exhibits a notable half-life for dissociation when interacting with these ions . Such studies are crucial for understanding its behavior in vivo and ensuring patient safety during MRI procedures.

DTPA-BMA shares similarities with other gadolinium-based contrast agents but also has unique properties that distinguish it from them. Below is a comparison with several similar compounds:

CompoundStructure TypeKey FeaturesUnique Aspects
Gadolinium-DTPALinearWidely used; lower relaxivity compared to DTPA-BMALess stable; higher risk of dissociation
Gadolinium-BOPTALinearHigher relaxivity than Gadolinium-DTPAMore stable under physiological conditions
Gadolinium-DOTAMacrocyclicVery high stability and lower toxicitySuperior safety profile; less prone to dissociation
Gadolinium-HP-DO3AMacrocyclicHigh relaxivity; used in advanced imagingEnhanced imaging capabilities; lower nephrotoxicity

DTPA-BMA's unique combination of properties—such as its relatively high relaxivity and stability under physiological conditions—makes it a valuable tool in clinical imaging settings while presenting specific challenges related to safety and interaction with other metal ions .

XLogP3

-9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

419.20161290 g/mol

Monoisotopic Mass

419.20161290 g/mol

Heavy Atom Count

29

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Contrast Media
Omniscan is a gadolinium-based contrast agent indicated for intravenous use in MRI to visualize lesions with abnormal vascularity (or those thought to cause abnormalities in the blood-brain barrier) in the brain (intracranial lesions), spine, and associated tissues. /Included in US product label/
Omniscan is a gadolinium-based contrast agent indicated for intravenous use in MRI to facilitate the visualization of lesions with abnormal vascularity within the thoracic (noncardiac), abdominal, pelvic cavities, and the retroperitoneal space. /Included in US product label/
... To evaluate the safety and effectiveness of gadodiamide-enhanced magnetic resonance (MR) angiography with single and triple doses in the assessment of abdominal arterial stenoses ... One hundred five patients were included in the randomized, double-blind, phase III multicenter trial. Results of MR angiography with 0.1 mmol/kg and 0.3 mmol/kg doses of gadodiamide were compared with those of digital subtraction angiography (DSA) and according to dose ... No serious adverse events were observed. The mean contrast index at the region proximal to the primary stenosis was significantly higher in the triple-dose group (P = 0.03). Mean 95% CI values for the difference in depicted degree of stenosis between DSA and postcontrast MR angiography improved from -3.4% +/- 4.7 (SD) in the single-dose group to -1.2% +/- 4.7 in the triple-dose group. Mean values for overall image quality on the visual analogue scale improved with the triple dose (P = 0.02). Confidence in diagnosis was high at postcontrast MR angiography in 88% and 96% of cases in the single- and triple-dose groups, respectively ... Gadodiamide-enhanced MR angiography performed with single and triple doses is safe and effective for assessing major abdominal arterial stenoses. Although high agreement between MR angiography and DSA was achieved with both doses, triple-dose MR angiography was superior in the evaluations of image quality, degree of arterial stenoses, and confidence in diagnosis.
... The safety and diagnostic efficacy of MultiHance (gadobenate dimeglumine) in the central nervous system (CNS) were evaluated in a double-blind, multicenter, phase III clinical trial ... Two hundred five patients highly suspected of having a CNS lesion (by previous imaging exam) were enrolled at 16 sites in the United States. Patients were randomized to one of three incremental dosing regimens. Magnetic resonance imaging with Omniscan (gadodiamide) at doses of 0.1 and 0.3 mmol/kg was compared with MultiHance (gadobenate dimeglumine) at doses of 0.05 and 0.15 mmol/kg and at 0.1 and 0.2 mmol/kg ... Compared with predose images alone, efficacy was demonstrated in each of the gadobenate dimeglumine and gadodiamide groups (single and cumulative doses) as indicated by the level of diagnostic information, number of lesions detected, and contrast-to-noise ratio measurements. The level of diagnostic information from gadobenate dimeglumine at 0.1 mmol/kg was equivalent to that with gadodiamide at the same dose. One of the two blinded reviewers found equivalence between the gadobenate dimeglumine 0.05 mmol/kg dose and gadodiamide at 0.1 mmol/kg. Both reviewers found the level of diagnostic information to be equivalent after the second dose of contrast for all three dosing regimens. The cumulative doses of gadobenate dimeglumine were well tolerated and as safe as gadodiamide ... Gadobenate dimeglumine is comparable to gadodiamide in terms of safety and efficacy for imaging of CNS lesions, with a possible advantage in imaging applications owing to enhanced T1 relaxivity.

Pharmacology

Gadodiamide is a paramagnetic gadolinium-based contrast agent (GBCA), with imaging activity upon magnetic resonance imaging (MRI). When placed in a magnetic field, gadodiamide generates a large local magnetic field, which can enhance the relaxation rate of nearby protons. This change in proton relaxation dynamics, iincreases the MRI signal intensity of tissues in which gadodiamide has accumulated; therefore, visualization of those tissues is enhanced.

ATC Code

V - Various
V08 - Contrast media
V08C - Magnetic resonance imaging contrast media
V08CA - Paramagnetic contrast media
V08CA03 - Gadodiamide

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

119895-95-3
131410-48-5

Wikipedia

DTPA-BMA

Dates

Modify: 2024-04-14

Explore Compound Types